molecular formula C8H11NO5 B2658118 rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylicacid,trans CAS No. 2408938-65-6

rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylicacid,trans

Cat. No.: B2658118
CAS No.: 2408938-65-6
M. Wt: 201.178
InChI Key: ROSGSSXYPHAXCA-INEUFUBQSA-N
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Description

rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, trans: is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring structure, which is substituted with a methoxycarbonyl group, a methyl group, and a carboxylic acid group. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of Substituents: The methoxycarbonyl group can be introduced via esterification reactions, while the methyl group can be added through alkylation reactions.

    Final Functionalization: The carboxylic acid group is typically introduced through oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Serves as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

    (2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid: The non-racemic form of the compound.

    (2S,3S)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound.

Uniqueness:

  • The racemic mixture offers a balanced interaction with chiral targets, potentially leading to unique biological activities.
  • The presence of both enantiomers can provide a broader range of interactions and effects compared to a single enantiomer.

Properties

IUPAC Name

(2R,3R)-3-methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5/c1-9-5(10)3-4(8(13)14-2)6(9)7(11)12/h4,6H,3H2,1-2H3,(H,11,12)/t4-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSGSSXYPHAXCA-INEUFUBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]([C@@H](CC1=O)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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